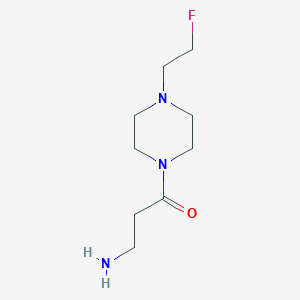

3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one

CAS No.: 2007578-34-7

Cat. No.: VC3133735

Molecular Formula: C9H18FN3O

Molecular Weight: 203.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2007578-34-7 |

|---|---|

| Molecular Formula | C9H18FN3O |

| Molecular Weight | 203.26 g/mol |

| IUPAC Name | 3-amino-1-[4-(2-fluoroethyl)piperazin-1-yl]propan-1-one |

| Standard InChI | InChI=1S/C9H18FN3O/c10-2-4-12-5-7-13(8-6-12)9(14)1-3-11/h1-8,11H2 |

| Standard InChI Key | SVAYGPZWNCYYCM-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1CCF)C(=O)CCN |

| Canonical SMILES | C1CN(CCN1CCF)C(=O)CCN |

Introduction

Chemical Structure and Identification

Structural Components

3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one contains several key structural features that define its chemical behavior. The compound consists of a piperazine heterocyclic ring system with a 2-fluoroethyl substituent at the N-4 position and a 3-aminopropan-1-one moiety attached to the N-1 position. The piperazine core provides a rigid scaffold with two nitrogen atoms in a six-membered ring, while the 2-fluoroethyl group introduces fluorine's unique electronic properties. The 3-aminopropan-1-one side chain contains both a carbonyl group and a primary amine, offering multiple sites for potential interactions.

Chemical Identity and Properties

The compound's molecular formula can be represented as C₉H₁₈FN₃O, with a calculated molecular weight of approximately 203.26 g/mol. Based on structural analysis and comparison with similar compounds, the following properties can be anticipated:

Physical and Chemical Properties

Physical Properties

3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one is expected to exist as a crystalline solid under standard conditions, similar to structurally related compounds. The presence of the fluorine atom in the 2-fluoroethyl group likely contributes to increased lipophilicity compared to non-fluorinated analogues, potentially enhancing membrane permeability while maintaining reasonable water solubility due to the presence of the amine group and piperazine nitrogens.

Drawing comparisons with structurally similar compounds like 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one, which has a predicted collision cross section of 140.0 Ų for [M+H]+ adducts , the target compound would likely exhibit slightly larger collision cross section values due to the larger 2-fluoroethyl substituent compared to the methyl group.

Chemical Reactivity

The chemical reactivity of 3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one is governed by its functional groups:

-

The primary amine group can undergo typical reactions including:

-

Nucleophilic substitution

-

Amide formation

-

Imine/Schiff base formation

-

Reductive amination

-

-

The carbonyl group can participate in:

-

Nucleophilic addition reactions

-

Reduction to alcohol

-

Enolization under basic conditions

-

-

The piperazine ring provides:

-

Basic nitrogen sites capable of protonation

-

Potential for N-alkylation or acylation at the non-substituted nitrogen

-

-

The fluoroethyl group contributes:

-

Enhanced metabolic stability due to carbon-fluorine bond strength

-

Potential hydrogen bond acceptor capability

-

Modified electronic properties compared to non-fluorinated analogues

-

Synthetic Approaches

Proposed Synthetic Methods

The synthesis of 3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one could be approached through multiple routes, drawing on methodologies used for similar compounds:

Amide Coupling Approach

This strategy involves the coupling of a protected β-aminopropionic acid with 1-(2-fluoroethyl)piperazine:

-

Protection of the amino group of β-alanine using Boc or Cbz protecting groups

-

Activation of the carboxylic acid using coupling reagents such as EDC/HOBt, HATU, or T3P

-

Coupling with 1-(2-fluoroethyl)piperazine

-

Deprotection to reveal the primary amine

This approach parallels synthetic methods used for similar piperazine-based propanamides described in the literature for related compounds .

Microwave-Assisted Synthesis

Drawing from methodology used for triazole derivatives, a microwave-assisted approach could potentially accelerate reaction times and improve yields. The synthesis of related heterocyclic compounds has been successfully achieved using microwave irradiation, as demonstrated in the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . Adapting this approach could provide an efficient route to the target compound.

Synthetic Challenges

The synthesis of 3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one presents several challenges:

-

Selective functionalization of the piperazine nitrogens to introduce the 2-fluoroethyl group at the correct position

-

Protection/deprotection strategies for the amine functionality

-

Potential side reactions at the nucleophilic nitrogen centers

-

Purification challenges due to the compound's polar nature

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum would likely display:

-

Characteristic signals for the piperazine ring protons (approximately 2.4-3.6 ppm)

-

Signals for the 2-fluoroethyl group, including characteristic splitting patterns due to H-F coupling

-

Signals for the aminopropanone chain (approximately 2.3-3.5 ppm)

-

A broad signal for the primary amine protons

The ¹³C NMR spectrum would show:

-

A distinctive carbonyl carbon signal (approximately 170-175 ppm)

-

Carbon signals for the piperazine ring (approximately 45-55 ppm)

-

Signals for the 2-fluoroethyl group carbons, with characteristic C-F coupling

-

Signals for the aminopropanone chain carbons

Mass Spectrometry

Based on the predicted properties of related compounds like 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one , the following mass spectrometric data can be anticipated:

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 204.1506 |

| [M+Na]⁺ | 226.1325 |

| [M+NH₄]⁺ | 221.1771 |

| [M-H]⁻ | 202.1349 |

Chromatographic Behavior

The chromatographic behavior of 3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one would be influenced by its moderately polar nature, containing both basic and hydrogen-bonding functionalities. HPLC analysis would likely require carefully selected stationary phases and mobile phase compositions, potentially including:

-

Reverse-phase chromatography using C18 columns

-

Mobile phases containing mixtures of water and organic solvents (acetonitrile or methanol)

-

Buffer additives such as formic acid or ammonium acetate to control ionization of the basic groups

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

Several structural analogues of 3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one have been reported in the literature, each with distinct properties and activities:

Structure-Property Relationships

The structural features of 3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one confer specific physicochemical properties that distinguish it from its analogues:

-

The 2-fluoroethyl substituent:

-

Increases metabolic stability compared to non-fluorinated analogues

-

Modifies electronic distribution within the molecule

-

Potentially alters binding affinity to biological targets

-

-

The piperazine core versus other heterocycles:

-

Provides a rigid scaffold with defined spatial arrangement

-

Contains two nitrogen atoms with different electronic environments

-

Contributes to the compound's basicity and hydrogen bonding capabilities

-

-

The aminopropanone side chain:

-

Offers flexibility and multiple interaction sites

-

Contains both hydrogen bond donors and acceptors

-

Provides potential for further functionalization

-

Research Applications and Future Directions

Future Research Directions

Several promising research directions could enhance understanding of 3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one:

-

Comprehensive synthetic optimization:

-

Development of efficient, scalable synthetic routes

-

Exploration of green chemistry approaches for sustainable production

-

-

Detailed structural and physicochemical characterization:

-

Crystal structure determination

-

Experimental validation of predicted properties

-

Solubility and stability profiles under various conditions

-

-

Biological activity screening:

-

Systematic evaluation against various biological targets

-

Investigation of structure-activity relationships through the synthesis of analogues

-

Exploration of potential therapeutic applications

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume